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molecular formula C14H12O2 B041737 2-(4-Methylphenyl)benzoic acid CAS No. 7148-03-0

2-(4-Methylphenyl)benzoic acid

Cat. No. B041737
M. Wt: 212.24 g/mol
InChI Key: ZSTUEICKYWFYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369266B1

Procedure details

The resulting reaction solution was stirred at a temperature of 150° C. for 8 hours at a pressure of 1 to 2 kgf/cm2, and then cooled to 90° C. To this reaction solution was added dropwise 28.99 g of water. After the completion of dropwise addition, the mixture was stirred for 30 minutes. To this mixture was added 66.6 g of toluene, and 34.4 g (0.33 mol) of 35% hydrochloric acid was further added dropwise. The temperature inside the flask was raised to 75° C. to dissolve the resulting product in toluene and form into two layers. After the solution was allowed to stand to separate into layers, the lower aqueous layer was removed therefrom. The toluene layer was dehydrated over anhydrous magnesium sulfate, and the solution was then gradually cooled to allow sedimentation of white crystals of 4′-methylbiphenyl-2-carboxylic acid. The temperature was lowered to 0° C., and its temperature was maintained for one hour, and then the crystals were filtered. The crystals were washed with 15 g of toluene at 0° C., and then air-dried to give 28.8 g of white crystals of 4′-methylbiphenyl-2-carboxylic acid (yield: 90.6% based on 2-cyano-4′-methylbiphenyl, purity: 99.9%). The resulting white crystals had a melting point of 150.2° C.
Name
Quantity
28.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34.4 g
Type
reactant
Reaction Step Three
Quantity
66.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].Cl.[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH3:9][C:3]1[CH:8]=[CH:7][C:6]([C:4]2[C:3]([C:9]([OH:1])=[O:1])=[CH:8][CH:7]=[CH:6][CH:5]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
28.99 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
34.4 g
Type
reactant
Smiles
Cl
Name
Quantity
66.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at a temperature of 150° C. for 8 hours at a pressure of 1 to 2 kgf/cm2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 90° C
ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was further added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The temperature inside the flask was raised to 75° C.
CUSTOM
Type
CUSTOM
Details
to separate into layers
CUSTOM
Type
CUSTOM
Details
the lower aqueous layer was removed
TEMPERATURE
Type
TEMPERATURE
Details
the solution was then gradually cooled
CUSTOM
Type
CUSTOM
Details
was lowered to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
its temperature was maintained for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the crystals were filtered
WASH
Type
WASH
Details
The crystals were washed with 15 g of toluene at 0° C.
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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